Product packaging for 1-(1,2-Difluoroethenyl)naphthalene(Cat. No.:CAS No. 316173-90-7)

1-(1,2-Difluoroethenyl)naphthalene

Cat. No.: B14244781
CAS No.: 316173-90-7
M. Wt: 190.19 g/mol
InChI Key: UVTJVSCETYPXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1,2-Difluoroethenyl)naphthalene is an organic compound featuring a naphthalene group linked to a 1,2-difluoroethenyl moiety. This structure incorporates a fluoroolefin, a key functional group in developing advanced materials and chemicals. Fluoroolefins like 2-chloro-1,1-difluoroethylene are recognized as valuable intermediates in synthesizing fluorosurfactants, textile finishing agents, and organic silicon fluorine-modified resins . The 1,2-difluoroethylene unit is known to exhibit unique stereoelectronic properties and is regarded as a hazardous chemical that is toxic by inhalation and causes skin and mucous membrane irritation . Researchers are exploring such molecules to create novel compounds with specific physical and chemical characteristics. This reagent is provided for research applications only and is not intended for diagnostic, therapeutic, or personal use. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must always be observed when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2 B14244781 1-(1,2-Difluoroethenyl)naphthalene CAS No. 316173-90-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

316173-90-7

Molecular Formula

C12H8F2

Molecular Weight

190.19 g/mol

IUPAC Name

1-(1,2-difluoroethenyl)naphthalene

InChI

InChI=1S/C12H8F2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H

InChI Key

UVTJVSCETYPXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=CF)F

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 1 1,2 Difluoroethenyl Naphthalene

Reaction Pathways in Electrophilic Aromatic Substitution on Naphthalene (B1677914)

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of naphthalene. The position of electrophilic attack is dictated by the stability of the resulting carbocation intermediate, known as an arenium ion or naphthalenonium ion. youtube.com For the unsubstituted naphthalene molecule, electrophilic attack is kinetically favored at the C1 (or α) position over the C2 (or β) position. onlineorganicchemistrytutor.comstackexchange.com

The preference for α-attack is explained by the resonance structures of the carbocation intermediate. When an electrophile attacks the α-position, the intermediate is stabilized by two resonance forms that retain a complete, intact benzene (B151609) ring. stackexchange.comwordpress.com In contrast, attack at the β-position results in an intermediate with only one resonance structure that preserves the benzenoid sextet. stackexchange.com The greater number of more stable resonance contributors for the α-attack intermediate leads to a lower activation energy and a faster reaction rate. youtube.comwordpress.com

The presence of the 1-(1,2-difluoroethenyl) substituent significantly alters the reactivity and regioselectivity of the naphthalene core. The fluorine atoms are highly electronegative, making the difluoroethenyl group strongly electron-withdrawing. This effect deactivates the naphthalene system towards electrophilic attack, meaning harsher reaction conditions are required compared to unsubstituted naphthalene.

This deactivation primarily affects the ring to which the substituent is attached (Ring A). Consequently, electrophilic attack would be directed towards the unsubstituted ring (Ring B), primarily at the C5 and C8 positions, which are the α-positions of that ring. If the reaction were forced to occur on the substituted ring, the electron-withdrawing nature of the substituent would direct incoming electrophiles to the meta positions (C3 and C8a), but attack on the second ring is generally preferred.

Table 1: Comparison of Intermediates in Electrophilic Attack on Naphthalene

Attack Position Number of Resonance Structures Number of Structures with Intact Benzene Ring Relative Stability of Intermediate
α-Attack (C1) 7 2 More Stable
β-Attack (C2) 6 1 Less Stable

This table illustrates the general principle for unsubstituted naphthalene, which forms the basis for understanding the directing effects of substituents.

Radical Processes in Fluorinated Alkene Chemistry

The difluoroethenyl group of 1-(1,2-difluoroethenyl)naphthalene can participate in radical reactions, typically initiated by heat or light. youtube.com A common radical process is the addition of a radical species (X•) across the double bond. The mechanism proceeds through standard initiation, propagation, and termination steps. youtube.com

Initiation: A radical initiator generates the initial radical species.

Propagation:

The radical (X•) attacks the π-bond of the difluoroethenyl group. The attack can occur at either the α- or β-carbon of the vinyl group. The regioselectivity is determined by the stability of the resulting carbon-centered radical intermediate. Due to the electronegativity of fluorine, the position of attack will favor the formation of the more stable radical.

The newly formed radical intermediate then reacts with another molecule (e.g., H-Y) to abstract an atom (H•), forming the final product and regenerating a radical (Y•) to continue the chain reaction.

Termination: The reaction ceases when two radicals combine. youtube.com

The OH radical-initiated reaction of naphthalene in the atmosphere is a well-studied radical process. nih.govrsc.org In this reaction, the OH radical adds to the naphthalene ring, leading to the formation of various oxidation products. rsc.org For this compound, radical attack could occur at the double bond or the aromatic system, depending on the specific radical and reaction conditions.

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis provides powerful methods for the synthesis and functionalization of molecules like this compound. A common approach for its synthesis would be a palladium- or nickel-catalyzed cross-coupling reaction, such as a Stille, Suzuki, or Negishi coupling.

A plausible catalytic cycle for a Suzuki-type coupling between 1-naphthaleneboronic acid and a 1,2-difluorovinyl halide would involve the following key steps:

Oxidative Addition: A low-valent transition metal complex, typically Pd(0) or Ni(0), undergoes oxidative addition to the C-X bond (where X = Br, I) of the difluorovinyl halide, forming a M(II)-alkenyl complex.

Transmetalation: The organoborane (naphthaleneboronic acid) transfers the naphthyl group to the metal center, displacing the halide and forming a new M(II) complex bearing both the naphthyl and difluoroethenyl groups. This step is typically facilitated by a base.

Reductive Elimination: The two organic ligands couple and are eliminated from the metal center, forming the C-C bond of the final product, this compound. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle.

Similar catalytic cycles are central to many modern organic reactions, including the diazidation of alkenes, which can proceed through radical mechanisms involving metal catalysts like Manganese (Mn), Palladium (Pd), or Iron (Fe). chemrevlett.com

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound requires precise control over both regioselectivity (attachment at C1) and stereochemistry (E/Z configuration of the double bond).

Regioselectivity: Achieving attachment exclusively at the 1-position of the naphthalene ring is readily accomplished by starting with a pre-functionalized naphthalene. For example, using 1-bromonaphthalene (B1665260) or 1-naphthaleneboronic acid in a transition metal-catalyzed cross-coupling reaction ensures that the difluoroethenyl group is introduced only at the C1 position. nih.gov

Stereochemical Control: The E/Z geometry of the difluoroethenyl double bond can be controlled by the choice of synthetic route.

Stereospecific Cross-Coupling: If a stereochemically pure (E)- or (Z)-1,2-difluorovinyl halide is used in a cross-coupling reaction, the stereochemistry is often retained in the final product.

Reduction of an Alkyne Precursor: The reduction of a 1-(trifluoroethynyl)naphthalene precursor could potentially yield the desired product. The choice of reduction conditions (e.g., catalytic hydrogenation with a Lindlar catalyst for Z-selectivity, or dissolving metal reduction for E-selectivity) could control the stereochemical outcome, although this is complicated by the presence of the C-F bonds.

C-F Bond Activation and Functionalization Mechanisms

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. baranlab.org However, methods using transition metals or main group elements have been developed to achieve C-F bond functionalization. nih.gov

A common mechanism for C-F activation involves the oxidative addition of a low-valent transition metal complex into the C-F bond. For example, a bis(NHC)nickel(0) complex can react with fluoroaromatics. rsc.org A similar mechanism could apply to the vinyl C-F bonds in this compound.

The mechanistic cycle often proceeds as follows:

Coordination: The nickel(0) center coordinates to the double bond of the difluoroethenyl group.

Oxidative Addition: The electron-rich metal center inserts into one of the C-F bonds. This is the key activation step and results in a nickel(II) intermediate with both fluoride (B91410) and vinyl-naphthyl ligands.

Further Reaction: This Ni(II) intermediate is now primed for further functionalization. For example, it could undergo reductive elimination with another nucleophile introduced into the reaction mixture, effectively replacing the fluorine atom with a new group.

Recent studies have also highlighted the ability of main-group metal complexes, such as those of aluminum(I), to activate C-F bonds, offering alternative, transition-metal-free pathways for functionalization. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-Bromonaphthalene
1-Naphthaleneboronic acid
1-Naphthol
2-Formylcinnamaldehyde
Benzene
Naphthalene
Palladium
Nickel
Manganese
Iron

Spectroscopic and Computational Characterization of 1 1,2 Difluoroethenyl Naphthalene

Advanced Spectroscopic Techniques for Structural Elucidation

The precise architecture of 1-(1,2-difluoroethenyl)naphthalene, including the connectivity of its atoms and the nature of its chemical bonds, is determined through a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹⁹F, and ¹³C NMR spectra, the precise structure of this compound can be confirmed.

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by their position on the ring and by the electronic effects of the 1-(1,2-difluoroethenyl) substituent. Protons on the same ring as the substituent will experience different electronic environments compared to those on the other ring, leading to distinct signals. The coupling between adjacent protons (J-coupling) provides further information about their relative positions.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms on the ethenyl group. The chemical shifts of these fluorine atoms and their coupling to each other (geminal coupling) and to the vinylic proton provide critical information about the geometry of the double bond.

¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. Each unique carbon atom in the naphthalene rings and the difluoroethenyl group will produce a distinct signal. The chemical shifts are indicative of the hybridization and chemical environment of the carbon atoms. The presence of fluorine atoms will cause splitting of the signals for the carbons in the ethenyl group due to C-F coupling.

Hypothetical NMR Data for this compound:

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.90 - 7.80 m - 3H, Naphthyl-H
7.60 - 7.50 m - 3H, Naphthyl-H
7.45 d 8.0 1H, Naphthyl-H

¹⁹F NMR (376 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
-115.5 d 120.0 1F, Ethenyl-F

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
155.0 dd 290.0, 20.0 C-F
145.0 dd 285.0, 15.0 C-F
134.0 - 124.0 m - Naphthyl-C

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups. In this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending of the naphthalene ring, the C=C stretching of the ethenyl group, and the C-F stretching and bending vibrations, which are typically strong and found in the 1300-1000 cm⁻¹ region. nist.govresearchgate.netresearchgate.netastrochem.org

Hypothetical IR Data for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1620MediumC=C Stretch (Aromatic)
1590MediumC=C Stretch (Ethenyl)
1250 - 1050StrongC-F Stretch
850 - 750StrongAromatic C-H Bend

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components in a mixture. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental formula of a compound.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide further structural information. For instance, the loss of fluorine or the difluoroethenyl group would result in characteristic fragment ions. HRMS would be used to confirm the exact mass of the molecular ion, which must match the calculated mass for the chemical formula C₁₂H₈F₂.

Hypothetical Mass Spectrometry Data for this compound:

m/zRelative Intensity (%)Assignment
202.06100[M]⁺
183.0645[M-F]⁺
152.0630[M-C₂F₂]⁺
127.0580[C₁₀H₇]⁺ (Naphthyl cation)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide valuable information about the chemical environment of the carbon and fluorine atoms. The C 1s spectrum would be expected to show multiple peaks corresponding to the different types of carbon atoms: those in the naphthalene ring, and the two carbons in the difluoroethenyl group, which would be shifted to higher binding energies due to the electronegative fluorine atoms. The F 1s spectrum would provide information on the carbon-fluorine bonding.

Hypothetical XPS Data for this compound:

Core LevelBinding Energy (eV)Assignment
C 1s284.8C-C, C-H (Naphthalene)
C 1s286.5C=C-F
C 1s288.0C-F₂
F 1s687.0C-F

Elemental and Total Fluorine Analysis Methodologies

Beyond structural elucidation, quantifying the elemental composition, particularly the total fluorine content, is crucial for verifying the purity and stoichiometry of this compound.

Combustion Ion Chromatography (CIC) is a robust analytical method for the determination of total fluorine in various matrices, including organofluorine compounds. rsc.orghmdb.ca The technique involves the complete combustion of the sample in a high-temperature furnace, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). The resulting gases are then passed through an absorption solution, and the fluoride ions are subsequently quantified using ion chromatography. hmdb.cacolorado.edu

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy

Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a powerful, non-destructive nuclear analytical technique for quantifying the total fluorine content in a sample. nd.eduresearchgate.net This method involves bombarding a sample with a proton beam, which excites the fluorine-19 (¹⁹F) nuclei. serdp-estcp.mil The subsequent de-excitation emits characteristic gamma rays at specific energies (110 and 197 keV), which are detected and quantified to determine the total fluorine concentration. nd.edusympnp.org PIGE is particularly advantageous for its high sensitivity to light elements and its ability to analyze thick samples with minimal matrix effects. sympnp.org

In the context of analyzing samples for the presence of this compound, PIGE can serve as a rapid screening tool. serdp-estcp.mil While it does not identify individual organofluorine compounds, it provides a quantitative measure of the total fluorine present. serdp-estcp.milacs.org This is crucial for identifying samples with elevated organofluorine levels that warrant further, more specific analysis. acs.org The technique can be highly sensitive, with method detection limits (MDLs) in the parts-per-trillion (ppt) range for water samples after pre-concentration. acs.org For direct analysis of solid materials, the detection limit is typically in the order of micrograms of fluorine per gram of sample. nih.gov

A key aspect of PIGE analysis is the ability to differentiate between organic and inorganic fluorine. acs.org By acidifying a water sample before analysis, inorganic fluoride can be prevented from binding to the extraction material, allowing for the selective measurement of organofluorine compounds. acs.org

Table 1: Key Features of PIGE Spectroscopy for Organofluorine Analysis

FeatureDescription
Principle Detection of characteristic gamma rays from proton-excited ¹⁹F nuclei. nd.eduserdp-estcp.mil
Key Reactions ¹⁹F(p,p′γ)¹⁹F and ¹⁹F(p,αγ)¹⁶O. sympnp.org
Gamma-Ray Energies 110 keV and 197 keV. nd.edusympnp.org
Application Quantitative total fluorine analysis. nd.eduserdp-estcp.mil
Sample Type Solids, and liquids after solid-phase extraction. researchgate.netacs.org
Advantages Non-destructive, high throughput, sensitive. researchgate.netserdp-estcp.milsympnp.org
Limitations Does not identify individual compounds. serdp-estcp.milacs.org

Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) Determination

Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) are methods used to measure the total amount of organic fluorine in a sample, providing a broader picture of contamination beyond targeted compound analysis. qa-group.comrsc.org These techniques are crucial for assessing the total burden of organofluorine compounds, including potentially unknown substances like this compound. qa-group.comtudelft.nl

The EOF method involves extracting organofluorine compounds from a sample matrix using an organic solvent. qa-group.com The resulting extract is then analyzed, typically by combustion ion chromatography (CIC), to determine the total fluorine concentration. qa-group.comteinstruments.com This approach isolates the fraction of organofluorine compounds that are soluble in the chosen solvent. qa-group.com

The AOF method, on the other hand, involves adsorbing organofluorine compounds from a liquid sample onto a sorbent, most commonly activated carbon. teinstruments.comresearchgate.net The sorbent is then combusted, and the resulting fluoride is measured by ion chromatography. researchgate.net A critical step in both methods is the removal of inorganic fluorine to ensure that only organically bound fluorine is quantified. tudelft.nlnih.gov

It is important to note that EOF and AOF results are not directly comparable because they rely on different extraction and isolation principles. nih.gov The choice between the two methods can depend on the sample matrix and the specific properties of the organofluorine compounds of interest. chromatographyonline.com These methods are valuable for screening and can indicate the presence of unidentified organofluorine compounds when there is a discrepancy between the total organic fluorine measured and the sum of individually quantified compounds. nih.gov

Table 2: Comparison of EOF and AOF Methods

ParameterExtractable Organic Fluorine (EOF)Adsorbable Organic Fluorine (AOF)
Principle Solvent extraction of organofluorine compounds. qa-group.comAdsorption of organofluorine compounds onto a sorbent. teinstruments.comresearchgate.net
Analysis Combustion Ion Chromatography (CIC) of the extract. qa-group.comCombustion Ion Chromatography (CIC) of the sorbent. nih.gov
Primary Use Analysis of solid samples like soil, sludge, and compost. qa-group.comAnalysis of aqueous samples. teinstruments.comresearchgate.net
Key Advantage Captures a wide range of extractable organofluorine substances. rsc.orgConcentrates organofluorine compounds from water. researchgate.net
Comparability Not directly comparable to AOF results. nih.govNot directly comparable to EOF results. nih.gov

Advanced Mass Spectrometry for Organofluorine Compound Identification

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out for its exceptionally high-resolution and mass accuracy, making it an invaluable tool for the non-targeted screening and identification of complex organofluorine compounds. nih.govwikipedia.org This technique measures the mass-to-charge ratio (m/z) of ions based on their cyclotron frequency in a strong, stable magnetic field. wikipedia.orgyale.edu The unparalleled resolving power allows for the differentiation of ions with very similar masses, which is critical for analyzing complex environmental or biological samples. wikipedia.orgpnnl.gov

For a compound like this compound, FT-ICR-MS can provide a highly accurate mass measurement, which is fundamental in determining its elemental composition. numberanalytics.com The high mass accuracy, often in the sub-ppm range, significantly reduces the number of possible chemical formulas for an unknown peak, thereby increasing confidence in its identification. nih.govyale.edu Furthermore, the non-destructive nature of ion detection in FT-ICR-MS allows for further experiments, such as tandem mass spectrometry (MSn), to be performed on the trapped ions to gain structural information. yale.edu

Recent advancements have led to the development of algorithms specifically for processing FT-ICR-MS data to identify per- and polyfluoroalkyl substances (PFAS) and other organofluorine compounds in complex mixtures. nih.gov These algorithms utilize isotopic pattern analysis and homologous series inspection to automatically assign chemical formulas. nih.gov

Table 3: Capabilities of FT-ICR-MS for Organofluorine Analysis

CapabilityDescription
Mass Resolution Ultra-high, allowing separation of isobaric interferences. nih.govpnnl.gov
Mass Accuracy Sub-ppm, enabling confident elemental formula assignment. nih.govyale.edu
Sensitivity High, capable of detecting trace levels of compounds. wikipedia.org
Tandem MS (MSn) Allows for structural elucidation through fragmentation studies. yale.edu
Non-Targeted Screening Ideal for identifying unknown organofluorine compounds in complex matrices. nih.govwikipedia.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a cornerstone technique for the targeted and non-targeted analysis of organofluorine compounds in various matrices. nih.govresearchgate.net This method couples the separation power of liquid chromatography with the detection capabilities of a high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) instrument. nih.gov

In the analysis of this compound, LC would first separate the compound from other components in the sample based on its physicochemical properties. The eluting compound then enters the mass spectrometer, which provides a high-resolution mass spectrum. This allows for the accurate determination of the molecular formula and can be used to identify and quantify the compound, even in complex mixtures. nih.govnih.gov

LC-HRMS is widely used for screening for a broad range of per- and polyfluoroalkyl substances (PFAS) and their transformation products in environmental samples like soil and water. nih.govnih.gov The data-rich nature of LC-HRMS allows for retrospective analysis, meaning that data acquired for targeted analysis can be later mined for the presence of other, previously unsuspected compounds. The development of sophisticated data processing workflows is enhancing the ability to extract pure mass spectra and improve the reliability of compound identification in complex datasets. chromatographyonline.com

Table 4: Application of LC-HRMS in Organofluorine Analysis

FeatureDescription
Separation Liquid chromatography separates compounds based on polarity and other properties. nih.gov
Detection High-resolution mass spectrometry provides accurate mass and fragmentation data. nih.govnih.gov
Screening Capable of both targeted and non-targeted screening for a wide array of organofluorine compounds. nih.gov
Identification Accurate mass and isotopic patterns aid in the confident identification of unknown compounds. nih.gov
Matrices Applied to diverse samples including water, soil, and biological tissues. nih.govresearchgate.net

Computational Chemistry Approaches to Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules from first principles. nih.govudel.edu It has become a standard tool in quantum chemistry for predicting molecular geometries, energies, and a wide range of electronic properties with a good balance of accuracy and computational cost. nih.govjussieu.fr

For this compound, DFT calculations can provide detailed insights into its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The theory can also be used to calculate various electronic properties that are key to understanding its behavior and reactivity. researchgate.netresearchgate.net These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The calculated geometric and electronic parameters can be used to predict spectroscopic properties, such as vibrational frequencies and UV-Vis absorption spectra, which can then be compared with experimental data to confirm the molecular structure. acs.org Furthermore, DFT can be employed to explore the molecule's reactivity by calculating descriptors such as molecular hardness and the Fukui function, which indicate the most likely sites for nucleophilic or electrophilic attack. mdpi.com The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results that are comparable to experimental values. nih.govnih.gov

Table 5: Properties of this compound Predictable by DFT

PropertyDescription
Molecular Geometry Optimized bond lengths, bond angles, and dihedral angles. researchgate.net
Electronic Energy Total electronic energy and relative stabilities of conformers. jussieu.fr
Frontier Orbitals HOMO and LUMO energies, and the HOMO-LUMO gap. mdpi.com
Electron Density Spatial distribution of electrons within the molecule. mdpi.com
Spectroscopic Data Prediction of vibrational frequencies (IR/Raman) and electronic transitions (UV-Vis). acs.org
Reactivity Descriptors Molecular electrostatic potential, hardness, and Fukui functions. mdpi.com

No Publicly Available Research Found for this compound

Extensive searches were conducted to locate information on the quantum chemical calculations for reaction mechanism elucidation, theoretical studies on fluorine's influence on aromaticity and vinyl stability, and molecular dynamics simulations involving this compound. These searches, however, did not uncover any published studies, spectroscopic data, or computational models for this specific molecule.

While general methodologies for these types of analyses exist and have been applied to related compounds such as naphthalene and other fluorinated organic molecules, no research appears to have been focused on this compound itself. The scientific community has explored the synthesis of various substituted naphthalenes and the computational analysis of fluorinated systems, but this particular compound remains uncharacterized in the available literature.

Therefore, the requested article, with its detailed sections on quantum chemical calculations, theoretical studies, and molecular dynamics, cannot be produced with scientific accuracy. The creation of such an article would require primary research to be conducted to generate the necessary experimental and computational data.

Reactivity and Transformations of 1 1,2 Difluoroethenyl Naphthalene

Reactions of the Difluoroethenyl Moiety

The difluoroethenyl group is the primary site for a range of addition and functionalization reactions, driven by the electronic effects of the fluorine substituents.

Electrophilic and Nucleophilic Additions to the Fluorinated Alkene

The carbon-carbon double bond in 1-(1,2-difluoroethenyl)naphthalene, while part of a larger aromatic system, exhibits reactivity typical of alkenes, undergoing both electrophilic and nucleophilic additions.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile attacks the electron-rich double bond. For alkenes in general, this process typically involves the formation of a carbocation intermediate. libretexts.org The presence of the electron-withdrawing fluorine atoms in this compound deactivates the double bond towards electrophilic attack compared to a non-fluorinated analogue. However, under appropriate conditions with strong electrophiles, addition can occur. The regioselectivity of such an addition would be governed by the stability of the resulting carbocation intermediate, which is influenced by both the fluorine atoms and the naphthalene (B1677914) ring. When conjugated dienes undergo electrophilic addition with one equivalent of a hydrogen halide (HX), the expected Markovnikov product is formed through a 1,2-addition process. libretexts.org An unexpected product from 1,4-addition can also be formed. libretexts.org The reaction of an electrophile with a conjugated diene leads to a resonance-stabilized carbocation, which can then be attacked by the nucleophile at two different positions, resulting in two distinct products. masterorganicchemistry.com

Nucleophilic Addition: The polarization of the C=C bond due to the electronegative fluorine atoms makes the carbon atoms susceptible to attack by nucleophiles. This is a key reaction pathway for fluorinated alkenes. Nucleophilic addition to the difluoroethenyl moiety would proceed via attack of a nucleophile on one of the vinyl carbons, followed by either protonation or subsequent elimination, depending on the reaction conditions and the nature of the nucleophile. The addition of various nucleophiles, including organolithium species, to naphthalene derivatives has been shown to proceed with dearomatization of the naphthalene ring. nih.govresearchgate.net The regioselectivity of these reactions can be influenced by factors such as the steric bulk of the reactants and the solvent system used. nih.gov For instance, 1,4-addition with dearomatization is favored when using sec-BuLi as the nucleophile in a mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA). nih.gov

Metathesis Reactions of Fluorinated Alkenes

Olefin metathesis is a powerful carbon-carbon double bond forming reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org While highly efficient for many alkenes, the metathesis of fluorinated alkenes like 1,1-difluoroethylene presents unique challenges. However, research has demonstrated that certain ruthenium-based catalysts can facilitate the cross-metathesis of fluorinated olefins. researchgate.net For this compound, a potential metathesis reaction could involve its cross-metathesis with another alkene, leading to the formation of new fluorinated vinyl compounds. The success of such a reaction would be highly dependent on the choice of catalyst and reaction conditions, as the fluorine atoms can influence the stability of the metallacyclobutane intermediate central to the Chauvin mechanism of olefin metathesis. wikipedia.org

Functionalization of Carbon-Fluorine Bonds within the Vinyl System

The carbon-fluorine bond is generally strong and unreactive. However, under specific conditions, C-F bonds can be activated and functionalized, offering a pathway to introduce new functional groups. baranlab.org This area of research has gained considerable momentum as it provides alternative synthetic routes to complex fluorinated molecules. baranlab.org For this compound, the functionalization of the C-F bonds in the vinyl system would likely require transition metal catalysis or the use of strong Lewis acids to facilitate the cleavage of the C-F bond. baranlab.org Such a transformation could lead to the selective replacement of one or both fluorine atoms with other substituents, providing access to a diverse range of substituted naphthalene derivatives.

Reactions Involving the Naphthalene Core

The naphthalene ring system of this compound retains its aromatic character and can undergo reactions typical of polycyclic aromatic hydrocarbons.

Substitutions on the Aromatic Ring (e.g., Friedel-Crafts)

The naphthalene core is susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation. wikipedia.org In these reactions, an electrophile attacks the electron-rich naphthalene ring, leading to the substitution of a hydrogen atom. The regioselectivity of Friedel-Crafts reactions on naphthalene is sensitive to reaction conditions. myttex.netpsu.edu For instance, in the acetylation of naphthalene, the ratio of α to β substitution can be influenced by the solvent and the concentration of the reactants. myttex.netpsu.edu The presence of the 1,2-difluoroethenyl substituent will influence the regioselectivity of electrophilic attack on the naphthalene ring. Its electron-withdrawing nature would be expected to deactivate the ring towards electrophilic substitution and direct incoming electrophiles to specific positions. The Haworth synthesis is a classic method for synthesizing polycyclic aromatic hydrocarbons, which involves a Friedel-Crafts acylation as a key step. wikipedia.org

Hydrogenation and Reduction Pathways

The naphthalene core can be partially or fully reduced through hydrogenation reactions. Catalytic hydrogenation using transition metal catalysts can reduce one or both of the aromatic rings. The reduction of naphthalene and its derivatives can also be achieved using chemical reducing agents. For example, the Birch reduction, which typically employs an alkali metal in liquid ammonia (B1221849) with an alcohol, can selectively reduce one of the rings to a diene. huji.ac.ilresearchgate.net The potassium-graphite intercalate (C8K) in tetrahydrofuran has also been reported as a useful system for the reduction of naphthalene derivatives, yielding mainly dihydro products under mild conditions. huji.ac.il The photochemical reduction of naphthalene and its derivatives to dihydronaphthalenes can be achieved using triethylamine, likely proceeding through an electron-transfer mechanism. rsc.org The specific hydrogenation or reduction pathway of this compound would depend on the chosen method and could potentially lead to the selective reduction of either the naphthalene core or the difluoroethenyl double bond. For instance, calcium hydride has been shown to effect the two-electron reduction of naphthalene. cardiff.ac.uk

Polymerization Behavior of this compound Monomers

The polymerization of fluorinated vinyl monomers is a significant area of polymer science, leading to materials with unique and valuable properties. The presence of fluorine atoms on the vinyl group of this compound profoundly influences its reactivity in polymerization reactions.

Anionic Polymerization Studies of Fluorinated Vinyl Monomers

Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species. youtube.com This method is particularly well-suited for monomers possessing electron-withdrawing groups, which can stabilize the propagating anionic center. The fluorine atoms in fluorinated vinyl monomers, such as this compound, exert a strong electron-withdrawing inductive effect. This effect decreases the electron density of the carbon-carbon double bond, making the monomer more susceptible to nucleophilic attack and thus enhancing its reactivity towards anionic initiators. rsc.org

General characteristics of monomers suitable for anionic polymerization are often evaluated using the Alfrey-Price Q-e scheme. Monomers with higher e-values, indicating a more electron-deficient double bond, are good candidates for anionic polymerization. rsc.org Fluorinated vinyl monomers consistently exhibit higher e-values compared to their non-fluorinated counterparts, making anionic polymerization a viable method for their polymerization. rsc.org For instance, monomers like α,β,β-trifluorostyrene, which are structurally similar to this compound, have been successfully homopolymerized using initiators of relatively low basicity. rsc.org

The choice of initiator is crucial in anionic polymerization. Common initiators include organometallic compounds like butyllithium (B86547) and Grignard reagents. rsc.org The polymerization proceeds through the repeated addition of the monomer to the growing anionic chain end. uni-bayreuth.de For fluorinated systems, maintaining the stability of the propagating carbanion is key. In some cases of anionic polymerization of fluorinated monomers, additives like lithium chloride have been used to control the reaction and prevent unwanted side reactions, ensuring the "living" nature of the polymerization. nih.gov Living anionic polymerization is particularly powerful as it allows for the synthesis of complex polymer architectures such as block copolymers and end-functionalized polymers. nih.gov

Table 1: General Suitability of Polymerization Methods for Vinyl Monomers

Polymerization Type Monomer Requirement Relevance to Fluorinated Monomers
Anionic Electron-withdrawing substituents (e.g., -CN, -COOR, -C6H5) Highly suitable due to the strong inductive effect of fluorine. youtube.comrsc.org
Radical Can be used for a wide variety of vinyl monomers A common method, but control can be challenging. rsc.orgwikipedia.org

| Cationic | Electron-donating substituents | Generally not suitable for electron-deficient fluorinated monomers. |

Radical Polymerization and Copolymerization Kinetics

Radical polymerization is a versatile method that proceeds via a free-radical mechanism and has been the predominant method for the polymerization of many fluorinated vinyl monomers. rsc.orgwikipedia.org The process is typically divided into three main stages: initiation, propagation, and termination. youtube.com Initiation involves the generation of free radicals from an initiator molecule, which then add to a monomer unit. youtube.com The resulting monomer radical propagates the chain by adding to subsequent monomer units. nih.gov Termination occurs when two growing radical chains combine or disproportionate. youtube.com

The kinetics of radical copolymerization, where two or more different monomers are polymerized together, can be described by the Mayo-Lewis equation. nih.gov This model uses reactivity ratios (r₁ and r₂) to describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization). nih.gov The kinetic data, including the apparent rate constants (kₐₚₚ), are crucial for predicting the final copolymer structure, which can range from random to blocky or gradient, depending on the relative reactivities of the comonomers. nih.gov

For fluorinated monomers, radical polymerization can be initiated by various means, including thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or peroxides. rsc.orgyoutube.com The high reactivity of fluorinated alkenes can sometimes lead to challenges in controlling the polymerization. The termination step in the radical polymerization of fluorinated monomers is often dominated by recombination rather than disproportionation. academie-sciences.fr

Controlled Polymerization Techniques (e.g., RAFT) for Fluorinated Systems

To overcome the limitations of conventional radical polymerization, controlled or reversible-deactivation radical polymerization (RDRP) techniques have been developed. academie-sciences.fr These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. acs.org Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly notable for its versatility and tolerance to a wide range of functional groups and solvents. nih.govsemanticscholar.org

RAFT polymerization utilizes a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, to mediate the polymerization. mdpi.com This process allows for the controlled growth of polymer chains, and the technique has been successfully applied to the polymerization of various fluorinated monomers. academie-sciences.fracs.org The synthesis of well-defined block copolymers containing fluorinated segments is a key application of RAFT polymerization. mdpi.com For example, fluorinated acrylates and methacrylates have been polymerized in a controlled manner using RAFT, yielding block copolymers with unique properties. acs.org

The application of RAFT to a monomer like this compound would likely enable the synthesis of well-defined homopolymers and block copolymers. This control over polymer architecture is crucial for tailoring the material's properties for specific high-performance applications. semanticscholar.org

Coordination Chemistry with Transition Metals

The electronic properties of the difluoroethenyl group and the aromatic nature of the naphthalene ring make this compound an interesting ligand for transition metal complexes.

Formation of Fluorinated Alkene and Vinylidene Ligand Complexes

Fluorinated alkenes can coordinate to transition metals, forming stable π-complexes. The bonding in these complexes involves donation of electron density from the alkene's π-orbital to an empty d-orbital on the metal, and back-donation from a filled metal d-orbital to the alkene's π-antibonding orbital. The presence of electron-withdrawing fluorine atoms lowers the energy of the π orbital, enhancing back-donation and often leading to stronger metal-alkene bonds compared to their non-fluorinated analogs.

Vinylidene ligands (:C=CHR) are isomers of terminal alkynes and are typically found as transient species, but they can be stabilized by coordination to a transition metal center. wikipedia.orgwikipedia.org These complexes are often formed through the rearrangement of a coordinated terminal alkyne. u-tokyo.ac.jp While this compound is an alkene, the study of related fluorinated ligands provides insight. For instance, metal vinylidene complexes can be electrophilic at the α-carbon, making them susceptible to nucleophilic attack, a reactivity that is exploited in various catalytic cycles. wikipedia.orgnih.gov Naphthalene itself and its derivatives are also known to form a variety of complexes with transition metals, acting as η⁶- or η⁴-ligands. mdpi.comresearchgate.net

Influence of Fluorine on Metal-Ligand Bonding and Catalytic Activity

The incorporation of fluorine atoms into a ligand has a profound impact on the electronic properties of the resulting metal complex, which in turn affects its stability and catalytic activity. rsc.org Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly alter the electron density at the metal center. rsc.orgnih.gov

When a fluorinated ligand like this compound coordinates to a metal, the electron-withdrawing effect of the difluoroethenyl group makes the ligand a poorer σ-donor and a better π-acceptor. This modulation of the ligand's electronic properties can:

Stabilize low-valent metal centers: By accepting electron density, fluorinated ligands can stabilize metals in low oxidation states.

Increase the Lewis acidity of the metal center: The withdrawal of electron density makes the metal center more electrophilic, which can enhance its reactivity in catalytic processes that involve substrate activation by the metal. rsc.org

Alter redox potentials: The redox potential of the metal center is shifted, which is a key parameter in many catalytic cycles. nih.gov

These effects are crucial in the design of catalysts for a variety of organic transformations, including hydrofluorination and other reactions involving C-F bond formation or cleavage. rsc.orgnih.govpku.edu.cn Computational studies have been instrumental in understanding the nuanced effects of fluorine on metal-ligand interactions and predicting the reactivity of these complexes. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
α,β,β-Trifluorostyrene
Butyllithium
Lithium chloride
Azobisisobutyronitrile (AIBN)

Advanced Applications and Future Research Directions in Chemical Sciences

Role as Precursors in Advanced Materials Synthesis

1-(1,2-Difluoroethenyl)naphthalene serves as a critical starting material for the synthesis of a new generation of advanced materials with tailored functionalities. The presence of the difluorovinyl group, in particular, imparts unique characteristics to the resulting materials, influencing their electronic, optical, and physical properties.

The incorporation of fluorine atoms into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. This compound is a key monomer in the synthesis of fluorinated polymers.

The polymerization of this compound and its derivatives can lead to the formation of fluorinated poly(naphthalenevinylene)s. The fluorine atoms on the vinyl group can influence the polymer's conformation and electronic structure. For instance, repulsive interactions between the fluorine atoms and adjacent aromatic rings can lead to a higher torsional angle in the polymer backbone, which in turn shortens the effective conjugation length and increases the band gap. mdpi.com This ability to tune the electronic properties is crucial for designing polymers for specific applications.

Stille cross-coupling reactions have been effectively used to synthesize polymers containing the difluoroethenylnaphthalene unit. mdpi.com This synthetic approach allows for the creation of well-defined polymer architectures. The resulting fluorinated polymers often exhibit high thermal stability, with decomposition temperatures in some cases exceeding 400°C. researchgate.net

Here is an interactive data table summarizing the properties of some fluorinated polymers derived from or related to this compound:

PolymerMonomersSynthesis MethodKey PropertiesPotential Applications
Fluorinated Poly(naphthalenevinylene)This compound derivativesStille cross-couplingTunable band gap, high thermal stabilityOrganic electronics, photovoltaics
PNFDTE1Fluorinated dithienylethene, NaphthalenediimideDonor-Acceptor CopolymerizationHigh electron mobility (3.20 cm²/Vs), good thermal stabilityn-channel field-effect transistors
co(TFPV-DOPV)1,4-diiodo-2,3,5,6-tetrafluorobenzene, 1,4-diiodo-2,5-bis(octyloxy)benzene, (E)-1,2-bis(tributylstannyl)etheneStille cross-coupling-Organic electronics

The introduction of fluorine atoms into organic semiconductors is a well-established strategy to enhance their performance, particularly for n-type (electron-transporting) materials. researchgate.net Fluorination can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, which facilitates electron injection and improves the material's resistance to oxidative degradation. researchgate.net

Derivatives of this compound are being explored for their potential in organic field-effect transistors (OFETs) and other organic electronic devices. researchgate.net The difluoroethenyl group acts as a strong electron-withdrawing unit, which is beneficial for creating n-type semiconductors. For example, copolymers incorporating fluorinated dithienylethene and naphthalenediimide units have demonstrated impressive electron mobilities. researchgate.net

Naphthalene (B1677914) diimides (NDIs), which can be conceptually related to derivatives of this compound, are a prominent class of n-type organic semiconductors. researchgate.netnih.govrsc.orgrsc.org The functionalization of the naphthalene core, including the introduction of fluorine-containing groups, is a key area of research for developing high-performance and stable organic electronic materials. researchgate.net The ability to process these materials from solution is another significant advantage for fabricating flexible and large-area electronic devices. researchgate.net

Naphthalene derivatives are known for their photoluminescent properties, and the introduction of a difluoroethenyl group can further modulate these characteristics. Research has shown that naphthalene-bridged disilanes can exhibit interesting photophysical behaviors, including the formation of excimers in non-polar solvents, which is influenced by the substituents on the silicon atoms. nih.gov While not a direct application of this compound itself, this highlights the potential for creating novel photoluminescent materials by incorporating the naphthalene moiety into different molecular architectures.

In the realm of photopolymerization, naphthalene derivatives have been investigated as components of photoinitiating systems. nih.govmdpi.comresearchgate.netnih.govresearchgate.net These systems are crucial for a variety of applications, including 3D printing and dental fillings. mdpi.comnih.gov Naphthalene-based photosensitizers can absorb light and initiate the polymerization of monomers. nih.gov The specific structure of the naphthalene derivative influences its absorption spectrum and its efficiency in initiating polymerization. researchgate.net The development of photoinitiating systems that are sensitive to visible light is a particularly active area of research. researchgate.net

Contributions to Catalysis Research

The unique electronic properties of the difluoroethenylnaphthalene scaffold also make it an interesting platform for the development of new catalytic systems.

The design of ligands is central to advancing homogeneous catalysis. Fluorinated ligands can significantly influence the electronic and steric environment of a metal center, thereby tuning its catalytic activity and selectivity. While direct applications of this compound as a ligand are not yet widely reported, its structural motifs are relevant to the design of novel fluorinated ligands. The combination of the aromatic naphthalene system and the electron-withdrawing difluoroethenyl group could be exploited to create ligands with unique properties for various catalytic transformations.

Green chemistry emphasizes the development of environmentally benign chemical processes. Catalytic fluorination reactions are a key focus in this area, as they offer more sustainable alternatives to traditional fluorination methods that often use harsh reagents. While this compound is a product of fluorination, the study of its synthesis and reactivity contributes to the broader understanding of catalytic fluorination and defluorination processes. Developing efficient catalytic methods for the synthesis of such fluorinated compounds is an ongoing goal in green chemistry.

Supramolecular Chemistry and Host-Guest Interactions

The unique electronic properties of the carbon-fluorine bond, including its high stability, can influence the formation and characteristics of supramolecular assemblies. nih.gov The introduction of the difluoroethenyl group to a naphthalene core can modulate the electron density and steric profile of the molecule, potentially leading to novel host-guest interactions.

Research in this area could explore the use of this compound as a guest molecule in various host systems, such as cyclodextrins, calixarenes, and metal-organic frameworks. The fluorine atoms can participate in non-covalent interactions, including halogen bonding and hydrogen bonding, which can dictate the binding affinity and selectivity within a host-guest complex. wiley.com The study of these interactions could pave the way for applications in areas like molecular sensing, controlled release systems, and catalysis.

Bioisostere Research and Medicinal Chemistry Building Blocks

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. wikipedia.org The difluoroethenyl group can be considered a bioisostere for other chemical moieties, offering a way to fine-tune the biological activity of a molecule. Recent studies have highlighted the potential of the 1,2-difluoroethylene (B154328) unit as a chiral hybrid bioisostere for the trifluoromethyl and ethyl groups in drug candidates. nih.gov

The naphthalene scaffold itself is present in numerous approved and investigational drugs. lifechemicals.com Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. For instance, naphthalene-chalcone hybrids have shown promise as antimicrobial, anticancer, and VEGFR-2 inhibitors. nih.gov Incorporating the difluoroethenyl moiety into such structures could lead to compounds with improved efficacy and pharmacological profiles.

Development of New Synthetic Methodologies and Reagents

The synthesis of specifically fluorinated organic compounds often requires specialized methods and reagents. wikipedia.orgbenthamscience.com The development of efficient and selective methods for the introduction of the 1,2-difluoroethenyl group onto aromatic systems like naphthalene is an active area of research. This includes exploring novel fluorinating agents and catalytic systems. nih.gov

Furthermore, this compound can serve as a versatile intermediate for further chemical transformations. The double bond can undergo various addition reactions, and the naphthalene ring can be further functionalized, leading to a diverse library of polyfunctionalized organofluorine compounds. Advances in C-H fluorination are particularly promising as they avoid the need for pre-functionalized starting materials. rsc.org

Theoretical Predictions and Computational Design of Fluorinated Compounds

Computational chemistry plays a crucial role in understanding and predicting the properties of fluorinated molecules. nih.gov Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, conformational preferences, and reactivity of this compound. nih.gov

These theoretical studies can provide insights into how fluorination affects the HOMO-LUMO energy gap, which is related to the molecule's electronic and optical properties. acs.orgresearchgate.net For example, fluorination has been shown to lower both the HOMO and LUMO energy levels in polycyclic aromatic hydrocarbons. researchgate.net Computational models can also be employed to design new fluorinated compounds with desired characteristics, such as specific binding affinities for biological targets or optimized photophysical properties for materials science applications. youtube.comchemrxiv.org

Advanced Analytical Methodologies for Organofluorine Detection and Quantification

The accurate analysis of organofluorine compounds is essential for both research and industrial applications. numberanalytics.comnumberanalytics.com A variety of analytical techniques are employed for the detection and quantification of these compounds.

Analytical TechniquePrincipleApplications in Organofluorine Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, with ¹⁹F NMR being particularly useful for identifying and quantifying fluorine-containing compounds. numberanalytics.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Offers high sensitivity and is used to determine the molecular weight and fragmentation patterns of organofluorine compounds. numberanalytics.com
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Can identify the presence of C-F bonds within a molecule. numberanalytics.com
Combustion Ion Chromatography (CIC) The sample is combusted, and the resulting fluoride (B91410) ions are quantified by ion chromatography.A common and robust method for determining the total fluorine content in a sample. numberanalytics.com
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS/MS) Separates components of a mixture followed by mass analysis.A targeted method used for the quantification of specific PFAS compounds. pfasolutions.org

Challenges in organofluorine analysis include the potential for sample contamination and the presence of interfering substances. numberanalytics.com Ongoing research focuses on developing more sensitive, selective, and robust analytical methods, as well as certified reference materials to ensure data comparability. diva-portal.org

Emerging Trends in Organofluorine Chemistry and Naphthalene Functionalization

The field of organofluorine chemistry is continuously evolving, with several emerging trends that are relevant to the study of compounds like this compound. mdpi.com One significant area is the development of late-stage fluorination methods, which allow for the introduction of fluorine at a late step in a synthetic sequence, providing rapid access to a variety of fluorinated analogues. mdpi.com

The functionalization of naphthalene derivatives also continues to be an area of intense research, driven by their broad range of applications in medicine and materials science. lifechemicals.com The synthesis of fused and spiro-linked nitrogen-containing heterocycles incorporating a naphthalene moiety is a promising strategy for creating novel bioactive compounds. mdpi.com The combination of these two research streams—advanced organofluorine chemistry and innovative naphthalene functionalization—is expected to yield a new generation of molecules with unique and valuable properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.